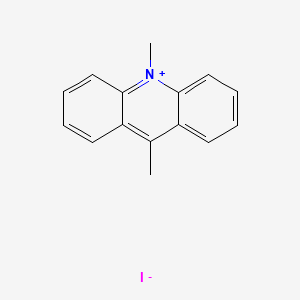
9,10-Dimethylacridin-10-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethylacridin-10-ium iodide is a chemical compound with the molecular formula C₁₅H₁₄IN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dimethylacridin-10-ium iodide typically involves the reaction of 9-methylacridine with methyl iodide. The process can be summarized as follows:
Starting Materials: 9-Methylacridine and methyl iodide.
Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dimethylacridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although specific conditions and reagents for reduction are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can replace the iodide ion with other functional groups.
Scientific Research Applications
9,10-Dimethylacridin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is utilized in cell imaging due to its fluorescent properties.
Industry: The compound is used in the production of dyes and other chemical products.
Mechanism of Action
The mechanism by which 9,10-dimethylacridin-10-ium iodide exerts its effects involves its interaction with molecular targets and pathways. In the context of biomedical imaging, the compound’s fluorescent properties are crucial.
Comparison with Similar Compounds
9-Methylacridine: A precursor in the synthesis of 9,10-dimethylacridin-10-ium iodide.
Acridine Orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acriflavine: Used as an antiseptic and in fluorescence microscopy.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly suitable for near-infrared applications. This sets it apart from other acridine derivatives that may not have the same level of utility in such applications.
Properties
CAS No. |
951-00-8 |
|---|---|
Molecular Formula |
C15H14IN |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
9,10-dimethylacridin-10-ium;iodide |
InChI |
InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PSGNLAAYSDUUHV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















